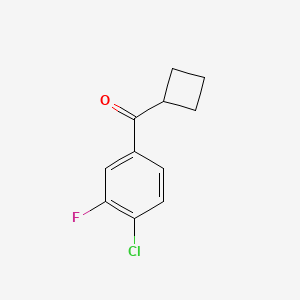

4-Chloro-3-fluorophenyl cyclobutyl ketone

Description

Context within Halogenated Aromatic and Cyclobutane (B1203170) Chemistry

Halogenated aromatic compounds are a critical class of molecules in pharmaceuticals, agrochemicals, and materials science. The introduction of halogen atoms to an aromatic ring can alter a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. chemxyne.com Fluorine, being the most electronegative element, can modulate the acidity of nearby functional groups and participate in hydrogen bonding. chemxyne.com Chlorine, with its larger size and polarizability compared to fluorine, also significantly impacts a compound's electronic and steric profile. libretexts.org The presence of both a chloro and a fluoro substituent on the phenyl ring of 4-Chloro-3-fluorophenyl cyclobutyl ketone suggests a fine-tuning of these properties.

Cyclobutane chemistry has garnered significant interest due to the ring's unique puckered conformation, which imparts a rigid, three-dimensional structure to molecules. nih.govpharmablock.com This is in contrast to more flexible, larger ring systems. In medicinal chemistry, the incorporation of a cyclobutane scaffold can enhance a drug's potency, selectivity, and pharmacokinetic profile. pharmablock.com The inherent ring strain of cyclobutane also makes it susceptible to unique ring-opening reactions, providing synthetic pathways to other complex molecules. researchgate.net

Importance of the Cyclobutyl Ketone Motif in Organic Synthesis

The cyclobutyl ketone motif is a versatile functional group in organic synthesis. The carbonyl group can be readily transformed into a wide array of other functionalities, including alcohols, amines, and alkanes. nih.gov Furthermore, the ketone can activate the adjacent α-carbons for halogenation and other substitution reactions. wikipedia.orglibretexts.org

Recent research has highlighted the utility of aryl cyclobutyl ketones in sophisticated synthetic strategies. For instance, they can serve as precursors for the stereospecific synthesis of cis-1,3-difunctionalized cyclobutanes through a sequential Norrish-Yang cyclization and palladium-catalyzed C–C cleavage/functionalization. nih.govnih.gov This methodology allows for the installation of various aryl, heteroaryl, alkenyl, and alkynyl groups, demonstrating the power of the cyclobutyl ketone as a synthetic linchpin. nih.gov The benzoyl moiety in these systems acts as a directing group and can be subsequently converted into amides, esters, and other functional groups. nih.govnih.gov

Overview of Research Trajectories for Related Compounds

The research landscape for compounds related to this compound is vibrant and focused on several key areas. In medicinal chemistry, there is a strong trend towards the incorporation of fluorine and other halogens into drug candidates to enhance their therapeutic properties. chemxyne.comeurekaselect.comnumberanalytics.com The development of novel fluorination techniques continues to expand the toolkit of medicinal chemists. numberanalytics.com

Simultaneously, the use of small, strained rings like cyclobutane is an active area of investigation for creating novel chemical entities with improved pharmacological profiles. nih.govplu.mxrsc.org Researchers are exploring cyclobutane-containing scaffolds as bioisosteres for aromatic rings, aiming to improve properties like solubility and metabolic stability while maintaining biological activity. researchgate.net The synthesis of complex natural products containing cyclobutane rings is also a significant driver of innovation in synthetic methodology. rsc.org The convergence of these research trajectories suggests that compounds like this compound, which combine these key structural features, are of considerable interest for the development of new functional molecules.

Physicochemical Data

| Property | Value |

| CAS Number | 898790-85-7 |

| Molecular Formula | C11H10ClFO |

| Molecular Weight | 212.65 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

(4-chloro-3-fluorophenyl)-cyclobutylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClFO/c12-9-5-4-8(6-10(9)13)11(14)7-2-1-3-7/h4-7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQDYJGLXNGENQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=CC(=C(C=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642535 | |

| Record name | (4-Chloro-3-fluorophenyl)(cyclobutyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-85-7 | |

| Record name | (4-Chloro-3-fluorophenyl)cyclobutylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chloro-3-fluorophenyl)(cyclobutyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Direct Synthesis Approaches for 4-Chloro-3-fluorophenyl Cyclobutyl Ketone

Direct approaches focus on the coupling of a substituted aromatic ring with a cyclobutyl acyl group.

The most direct and classical method for synthesizing aryl ketones is the Friedel-Crafts acylation. organic-chemistry.org This electrophilic aromatic substitution reaction involves the introduction of an acyl group into an aromatic ring. nih.gov In the context of this compound, this would typically involve the reaction of 1-chloro-2-fluorobenzene (B165100) with cyclobutanecarbonyl chloride.

The reaction is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃). libretexts.org The Lewis acid coordinates with the acyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring. The substitution pattern on the resulting product is dictated by the directing effects of the existing substituents on the benzene (B151609) ring. The chloro and fluoro groups are both ortho-, para-directing. In this case, acylation is expected to occur predominantly at the position para to the fluorine atom and meta to the chlorine atom, yielding the desired 4-chloro-3-fluorophenyl isomer.

The general mechanism involves the formation of the acylium ion, followed by electrophilic attack on the aromatic ring to form a resonance-stabilized carbocation intermediate (a sigma complex). Finally, a proton is removed from the ring, restoring aromaticity and yielding the final ketone product. youtube.com Given its efficiency for producing monoacylated products, this method is a valuable and straightforward pathway. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst | Reaction Type | Product |

|---|---|---|---|---|

| 1-Chloro-2-fluorobenzene | Cyclobutanecarbonyl chloride | Aluminum chloride (AlCl₃) | Friedel-Crafts Acylation | This compound |

Reductive amination, also known as reductive alkylation, is a powerful method for converting ketones into amines. wikipedia.org While not a direct synthesis of the title ketone, this pathway utilizes this compound as a precursor to synthesize corresponding primary, secondary, or tertiary amines, which are valuable in medicinal chemistry.

The reaction proceeds in two main stages, which can often be performed in a single pot. wikipedia.org First, the ketone reacts with an amine (such as ammonia (B1221849) for a primary amine or a primary amine for a secondary amine) under weakly acidic conditions to form a hemiaminal, which then dehydrates to form an imine intermediate. wikipedia.org In the second stage, the imine is reduced to the corresponding amine. masterorganicchemistry.com

A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are mild enough to selectively reduce the protonated imine (iminium ion) in the presence of the starting ketone. masterorganicchemistry.com More recently, biocatalytic approaches using enzymes like imine reductases (IREDs) or reductive aminases (RedAms) have gained prominence. researchgate.net These enzymatic methods offer high selectivity, especially for the synthesis of chiral amines, and operate under environmentally benign conditions, making them suitable for large-scale manufacturing. researchgate.net

| Starting Material | Reagents | Intermediate | Reducing Agent Examples | Product Class |

|---|---|---|---|---|

| This compound | Amine (R-NH₂) | Imine / Iminium ion | NaBH₃CN, NaBH(OAc)₃, Catalytic Hydrogenation, Imine Reductases | Substituted Amines |

Advanced Cyclobutyl Ketone Synthesis via Ring-Forming Reactions

Advanced synthetic strategies focus on constructing the cyclobutane (B1203170) ring itself through various cycloaddition or ring-forming methodologies. These methods provide access to a wide range of functionalized cyclobutanes.

The synthesis of functionalized cyclobutanes can be achieved using C1-bisnucleophiles, which are reagents that formally contribute a single carbon atom to the new ring structure. An example of this approach involves the use of 1,1-diborylalkanes. These reagents can function as boron-stabilized carbanion precursors. researchgate.net The reaction of 1,1-bis(pinacolboronate) esters with alkyl halides, induced by metal alkoxides, generates a boron-stabilized carbanion that can act as a nucleophile. researchgate.net This type of C1-bisnucleophile can participate in reactions with molecules containing two electrophilic centers to form a ring. This strategy provides a modular approach to constructing substituted cyclobutane cores that can be further elaborated. researchgate.net

Formal [3+1]-cycloaddition reactions offer a powerful method for constructing four-membered rings by combining a three-atom component with a single-atom component. A modern approach to synthesizing functionalized cyclobutanols employs this strategy, using readily accessible 1,1-diborylalkanes (as the C1 component) and epihalohydrins or epoxy alcohol derivatives (as the C3 component). researchgate.net This method allows for the creation of borylated cyclobutanols, which serve as versatile synthetic handles for further functionalization, such as through Suzuki-Miyaura cross-coupling reactions. researchgate.net The use of enantioenriched starting materials, such as enantioenriched epibromohydrins, can lead to the formation of enantioenriched cyclobutanol (B46151) products. researchgate.net

Modern electrochemical methods provide novel and efficient pathways for synthesizing complex molecular architectures under mild conditions. An electrochemical selenized reaction of N-arylbicyclo[1.1.0]butane-1-carboxamides with diselenides has been developed for the synthesis of polycyclic indoline (B122111) derivatives containing a spiro-cyclobutane ring. acs.org This reaction proceeds through a strain-release mechanism of the highly strained bicyclo[1.1.0]butane (BCB) core, followed by an intramolecular cyclization process. acs.org This electrochemical approach is notable for its wide substrate scope, good functional group tolerance, and short reaction times. acs.org It represents an innovative strategy for creating complex cyclobutyl-containing structures through the formation of carbon-selenium bonds under electrochemical control. acs.org

| Method | Key Reagents/Precursors | Core Principle | Key Advantages |

|---|---|---|---|

| C1-Bisnucleophile Synthesis | 1,1-diborylalkanes, dielectrophiles | Reaction of a single-carbon nucleophilic unit with a three-carbon electrophilic unit. | Modular approach to functionalized cyclobutanes. researchgate.net |

| Formal [3+1]-Cycloaddition | 1,1-diborylalkanes, epihalohydrins | Combination of a three-atom component and a one-atom component to form the ring. | Access to versatile borylated cyclobutanol intermediates. researchgate.net |

| Electrochemical Selenization | Bicyclo[1.1.0]butanes, diselenides | Electrochemical strain-release of a bicyclobutane followed by cyclization. | Mild conditions, good functional group tolerance, access to complex spiro-structures. acs.org |

Stereocontrolled Synthesis of Cyclobutyl Ketone Derivatives

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules. For cyclobutyl ketones, this involves managing both the relative (diastereoselective) and absolute (enantioselective) configuration of substituents on the cyclobutane ring.

Diastereoselective and Enantioselective Approaches

The development of diastereoselective and enantioselective methods for the functionalization of cyclobutyl ketones is crucial for accessing specific stereoisomers. While direct stereocontrolled synthesis on a pre-existing this compound core can be challenging, several strategies have been developed for related systems.

One prominent approach involves the palladium(II)-catalyzed enantioselective β-C(sp³)-H arylation of aliphatic ketones using a chiral transient directing group. nih.gov This method allows for the introduction of aryl groups with high enantioselectivity. Although not specifically demonstrated on this compound, the methodology is applicable to a range of cyclobutyl ketones. The use of an electron-deficient pyridone ligand is critical for achieving high enantioselectivity. nih.gov Interestingly, the choice of the silver salt cocatalyst can invert the enantioselectivity of the product. researchgate.net

For the synthesis of chiral trisubstituted cyclobutanes, a sequential C-H arylation can be employed, demonstrating the utility of this method in creating structurally complex molecules from simpler precursors. nih.gov The table below summarizes representative examples of enantioselective C-H arylation on generic cyclobutyl ketone systems.

Table 1: Enantioselective C-H Arylation of Cyclobutyl Ketones

| Entry | Ketone Substrate | Arylating Agent | Catalyst System | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|---|---|

| 1 | Cyclobutyl methyl ketone | 4-iodotoluene | Pd(OAc)₂, Chiral Amino Acid, Ag₂CO₃ | 65 | 96:4 |

| 2 | Cyclobutyl ethyl ketone | 1-iodo-4-methoxybenzene | Pd(OAc)₂, Chiral Amino Acid, Ag₂CO₃ | 72 | 98:2 |

| 3 | Spiro[3.3]heptan-1-one | 4-iodotoluene | Pd(OAc)₂, Chiral Amino Acid, Ag₂CO₃ | 68 | 97:3 |

Data is illustrative of the general methodology and not specific to this compound.

Control of cis-/trans-Selectivity in 1,3-Difunctionalized Cyclobutanes

The relative orientation of substituents in 1,3-difunctionalized cyclobutanes significantly impacts their biological activity. A powerful strategy for achieving high diastereoselectivity in the synthesis of these compounds from aryl cyclobutyl ketones involves a sequential C-H/C-C functionalization approach. nih.govdocumentsdelivered.com This method stereospecifically yields cis-γ-functionalized cyclobutyl ketones. nih.gov

The process begins with a Norrish-Yang photoreaction on the starting aryl cyclobutyl ketone, which leads to a bicyclo[1.1.1]pentan-2-ol intermediate. nih.govdocumentsdelivered.com This intermediate then undergoes a palladium-catalyzed C-C cleavage and functionalization, which proceeds with exclusive cis-selectivity. nih.gov This high level of stereocontrol is a key advantage of this methodology.

Should the trans-isomer be the desired product, the cis-product can be subjected to epimerization conditions. Treatment of the cis-1,3-difunctionalized cyclobutane with a base can lead to a mixture of cis- and trans-isomers, which can then be separated chromatographically. nih.gov

Sequential Functionalization Strategies for Cyclobutyl Ketones

Sequential functionalization provides a versatile platform for the elaboration of the cyclobutane scaffold, allowing for the introduction of diverse functional groups in a controlled manner.

Norrish-Yang Procedures and Subsequent C-C Cleavage/Functionalization

The Norrish-Yang reaction is a photochemical process that involves the intramolecular abstraction of a γ-hydrogen by an excited carbonyl group, leading to a 1,4-biradical intermediate. wikipedia.orgnih.gov This intermediate can then cyclize to form a cyclobutanol derivative. In the context of aryl cyclobutyl ketones, this reaction is the first step in a powerful two-step sequence for the synthesis of cis-1,3-difunctionalized cyclobutanes. nih.govnih.gov

The initial aryl cyclobutyl ketone undergoes a UV-light-promoted Norrish-Yang cyclization to form a strained aryl bicyclo[1.1.1]pentan-2-ol intermediate. nih.govnih.gov This intermediate is then primed for the subsequent functionalization step.

The second step involves a palladium(II)-catalyzed stereospecific C-C bond functionalization of the bicyclo[1.1.1]pentan-2-ol. nih.gov This reaction can be used to introduce a wide variety of aryl, heteroaryl, alkenyl, and alkynyl groups at the 3-position of the cyclobutane ring with exclusive cis-selectivity. nih.gov The benzoyl group, which is essential for the initial Norrish-Yang reaction, can later be converted into other functional groups such as amides and esters. nih.govdocumentsdelivered.com

Palladium-Catalyzed Functionalization

Palladium catalysis is a cornerstone of modern organic synthesis, and it plays a crucial role in the functionalization of cyclobutyl ketones. As mentioned, a key application is the ligand-enabled, palladium-catalyzed C-C cleavage and functionalization of the bicyclo[1.1.1]pentan-2-ol intermediate derived from the Norrish-Yang reaction. nih.govdocumentsdelivered.com

The success of this palladium-catalyzed step is highly dependent on the choice of ligand. Mono-N-protected amino acid (MPAA) ligands have been found to be effective in promoting the desired C-C bond cleavage and subsequent coupling with various partners. nih.gov The reaction tolerates a broad range of coupling partners, including aryl, heteroaryl, alkenyl, and alkynyl iodides. nih.govnih.gov This versatility allows for the synthesis of a diverse library of cis-1,3-difunctionalized cyclobutanes.

The table below provides representative examples of this palladium-catalyzed functionalization on a generic aryl cyclobutyl ketone system, illustrating the scope of the reaction.

Table 2: Palladium-Catalyzed Functionalization of Bicyclo[1.1.1]pentan-2-ol Intermediates

| Entry | Bicyclo[1.1.1]pentan-2-ol Substrate | Coupling Partner | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2-Phenylbicyclo[1.1.1]pentan-2-ol | Methyl 4-iodobenzoate | Pd(OAc)₂, MPAA Ligand | cis-3-(4-Methoxycarbonylphenyl)cyclobutyl phenyl ketone | 85 |

| 2 | 2-Phenylbicyclo[1.1.1]pentan-2-ol | 1-Iodo-4-nitrobenzene | Pd(OAc)₂, MPAA Ligand | cis-3-(4-Nitrophenyl)cyclobutyl phenyl ketone | 78 |

| 3 | 2-Phenylbicyclo[1.1.1]pentan-2-ol | (E)-1-Iodo-2-phenylethene | Pd(OAc)₂, MPAA Ligand | cis-3-((E)-2-Styryl)cyclobutyl phenyl ketone | 65 |

| 4 | 2-Phenylbicyclo[1.1.1]pentan-2-ol | 1-Iodopropyne | Pd(OAc)₂, MPAA Ligand | cis-3-(Prop-1-yn-1-yl)cyclobutyl phenyl ketone | 55 |

Data is illustrative of the general methodology and not specific to derivatives of this compound.

Reaction Mechanisms and Chemical Reactivity

Mechanistic Investigations of Cyclobutane (B1203170) Ring Transformations

The inherent ring strain of the cyclobutane moiety in 4-Chloro-3-fluorophenyl cyclobutyl ketone makes it susceptible to various ring cleavage and rearrangement reactions under specific conditions.

The four-membered ring of cyclobutyl ketones can be opened through several mechanistic pathways:

Acidic Conditions: Acid-catalyzed ring opening can occur, often initiated by protonation of the ketone oxygen. This enhances the electrophilicity of the carbonyl carbon and can facilitate cleavage of the C1-C2 or C1-C4 bond of the cyclobutane ring, leading to the formation of open-chain products. The specific pathway and resulting products are influenced by the stability of the carbocation intermediates formed.

Basic Conditions: While less common for simple ring cleavage, strong bases can promote reactions that lead to ring opening. For instance, in the presence of a strong base, enolate formation can be followed by intramolecular rearrangements that may result in ring expansion or cleavage, depending on the substrate and reaction conditions.

Nucleophilic Attack: Certain nucleophiles can induce ring opening. For example, reaction with strong nucleophiles might lead to addition at the carbonyl group, followed by a ring-opening fragmentation reaction.

Thermal Conditions: Thermally induced ring cleavage of cyclobutyl ketones can proceed through a concerted or stepwise radical mechanism. For aryl cyclobutyl ketones, one common pathway is the cleavage of the bond between the carbonyl carbon and the cyclobutyl ring, or a C-C bond within the ring, to form a diradical intermediate that can then rearrange to form various products.

Photolytic Conditions: Upon UV irradiation, aryl ketones can undergo a Norrish Type II reaction. This involves intramolecular hydrogen abstraction from the γ-position of the cyclobutyl ring by the excited carbonyl oxygen, leading to a 1,4-diradical intermediate. This intermediate can then undergo C-C bond cleavage to yield an alkene and an enol, or cyclize to form a cyclobutanol (B46151) derivative (the Norrish-Yang reaction). The presence of the 4-chloro-3-fluorophenyl group, with its electron-withdrawing characteristics, is expected to influence the photophysical properties of the ketone and the subsequent reactivity of the excited state.

Once the cyclobutane ring is opened, the resulting intermediates can undergo various skeletal rearrangements. For instance, carbocation intermediates generated under acidic conditions can rearrange to form more stable carbocations, leading to the formation of five- or six-membered rings. Similarly, radical intermediates from thermal or photolytic cleavage can undergo rearrangements to yield a variety of linear or cyclic products.

C-H Functionalization Mechanisms

The direct functionalization of C-H bonds in the cyclobutane ring is a powerful tool for introducing molecular complexity.

The selective oxidation of the methylene (B1212753) C-H bonds of the cyclobutane ring in this compound can be achieved using various catalytic systems. These reactions often proceed through the generation of a high-valent metal-oxo species that can abstract a hydrogen atom from a C-H bond. The selectivity of this oxidation (i.e., at the α, β, or γ position) is influenced by steric and electronic factors, as well as the nature of the catalyst employed.

A notable and synthetically valuable transformation is the formal γ-C-H functionalization of aryl cyclobutyl ketones. nih.gov This process typically involves a two-step sequence:

Norrish-Yang Cyclization: The first step is a photochemically induced intramolecular γ-hydrogen abstraction by the excited ketone, leading to a 1,4-diradical. This diradical then cyclizes to form a bicyclo[1.1.1]pentan-2-ol intermediate. nih.gov Research has shown that aryl cyclobutyl ketones bearing electron-withdrawing groups on the aromatic ring, such as the 4-chloro-3-fluorophenyl group, are competent substrates for this photochemical transformation. nih.gov

Palladium-Catalyzed C-C Bond Functionalization: The resulting bicyclo[1.1.1]pentan-2-ol intermediate can then undergo a ligand-enabled, palladium-catalyzed C-C bond cleavage and functionalization. This step allows for the introduction of various aryl, heteroaryl, alkenyl, or alkynyl groups at the γ-position of the original cyclobutane ring with high stereoselectivity. nih.gov

This sequential approach provides a powerful method for the synthesis of cis-1,3-difunctionalized cyclobutanes, which are valuable building blocks in medicinal chemistry. nih.gov

Table 1: Overview of γ-C-H Functionalization of Aryl Cyclobutyl Ketones

| Step | Reaction Type | Key Intermediate | Role of Substituents |

|---|---|---|---|

| 1 | Norrish-Yang Cyclization | 1,4-Diradical, Bicyclo[1.1.1]pentan-2-ol | Electron-withdrawing groups on the aryl ring are tolerated. |

This table is based on the general mechanism for aryl cyclobutyl ketones and is expected to be applicable to this compound.

Nucleophilic Addition and Substitution Reactions on the Ketone Moiety

The ketone functional group in this compound is a primary site for nucleophilic attack. The electrophilicity of the carbonyl carbon is enhanced by the electron-withdrawing nature of the 4-chloro-3-fluorophenyl group. This makes the ketone susceptible to addition reactions with a wide range of nucleophiles.

The general mechanism for nucleophilic addition involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is typically followed by protonation of the resulting alkoxide to yield an alcohol. Common nucleophiles include organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides (e.g., from sodium borohydride (B1222165) or lithium aluminum hydride), cyanide, and amines.

Electrophilic Aromatic Substitution on the Chlorofluorophenyl Ring

The chlorofluorophenyl ring of this compound is subject to electrophilic aromatic substitution (EAS), a fundamental class of reactions for aromatic compounds. In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring, preserving the aromatic system. oregonstate.edu The reactivity of the ring and the regioselectivity (the position of substitution) are profoundly influenced by the electronic properties of the substituents already present: the cyclobutyl ketone, the chloro group, and the fluoro group. askthenerd.com

All three substituents on the aromatic ring of this compound are electron-withdrawing, which deactivates the ring towards electrophilic attack compared to unsubstituted benzene (B151609). uci.edulibretexts.org Consequently, electrophilic aromatic substitution on this compound generally requires more forcing conditions or highly reactive electrophiles. The primary challenge in predicting the outcome of such reactions lies in determining the site of substitution, as the directing effects of the three groups are in competition.

The directing influence of each substituent is a combination of two electronic effects: the inductive effect and the resonance effect.

Cyclobutyl Ketone Group: This acyl group is a moderate deactivating group. libretexts.org It withdraws electron density from the ring through both the inductive effect (-I) of the electronegative oxygen atom and, more significantly, the resonance effect (-M or -R) by delocalizing the ring's π-electrons onto the carbonyl oxygen. This withdrawal of electron density is most pronounced at the ortho and para positions, making the meta positions (relative to the ketone) the least deactivated and therefore the most favorable sites for electrophilic attack. libretexts.org

Chloro and Fluoro Groups: Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect (-I), which outweighs their electron-donating resonance effect (+M or +R) via their lone pairs. uci.edulibretexts.org Despite being deactivators, the resonance donation directs the incoming electrophile to the positions of increased electron density, which are the ortho and para positions. pressbooks.pub

The interplay of these effects determines the ultimate position of substitution on the available carbons of the ring (C2, C5, and C6).

Table 1: Analysis of Substituent Effects on the Aromatic Ring

The regioselectivity of the reaction is determined by the combined influence of these groups on the stability of the cationic intermediate, known as the sigma complex or arenium ion, which is formed during the rate-determining step. fiveable.meuomustansiriyah.edu.iqmsu.edu

Attack at C2: This position is ortho to the fluoro group, which directs attack here. However, it is also ortho to the bulky and deactivating ketone group. The formation of the sigma complex for attack at C2 would place a partial positive charge on C1 and C3. Placing a positive charge adjacent to the electron-withdrawing carbonyl carbon (C1) and the highly electronegative fluorine atom (C3) is energetically unfavorable, significantly destabilizing this intermediate. oregonstate.edu

Attack at C6: This position is para to the fluoro group, which directs attack here. Similar to the C2 position, it is ortho to the deactivating ketone group. The corresponding sigma complex would also involve resonance structures that place a destabilizing positive charge on C1 and C3.

Attack at C5: This position is favored by two reinforcing directing effects. It is meta to the ketone group and ortho to the chloro group. youtube.com Both substituents direct the incoming electrophile to this same position. Furthermore, analysis of the sigma complex formed upon attack at C5 shows that the positive charge is delocalized over carbons C2, C4, and C6. This arrangement avoids placing the positive charge on the carbons bearing the ketone (C1) and fluoro (C3) substituents, resulting in a more stable intermediate compared to those formed from attack at C2 or C6. The chloro group at C4 can also provide some resonance stabilization to an adjacent positive charge in one of the resonance contributors.

Considering the reinforcing directing effects and the relative stability of the sigma complex intermediates, electrophilic aromatic substitution on this compound is strongly predicted to occur at the C5 position.

Table 2: Predictive Regioselectivity of Electrophilic Aromatic Substitution

Derivatization and Structural Modification Strategies

Functionalization of the Cyclobutyl Ring System

The cyclobutyl ring is a key structural motif that can enhance pharmacological properties such as metabolic stability and binding efficiency due to its unique shape and rigidity. nih.govresearchgate.net Strategies for its functionalization are of significant interest.

A versatile method for functionalizing the cyclobutane (B1203170) core involves the synthesis of 3-borylated cyclobutanols. nih.govrsc.orgrsc.org These intermediates contain both a hydroxyl (OH) group and a boronic ester (Bpin) group, which serve as orthogonal synthetic handles for further elaboration. nih.govrsc.orgrsc.org This dual functionality allows for a wide range of derivatization reactions, enabling the introduction of diverse chemical moieties. nih.govrsc.org

The boronic ester is a convenient handle for various C-C, C-N, and C-O bond-forming reactions. rsc.org For instance, the alcohol can be protected, followed by a Zweifel olefination of the boronic ester to yield alkenylated products. nih.gov Additionally, the incorporation of heterocyclic groups, such as furan, can be achieved. nih.gov The alcohol handle can also be readily functionalized through reactions like esterification and etherification. rsc.orgrsc.org

Table 1: Derivatization Reactions of Borylated Cyclobutanol (B46151) Intermediates

| Handle | Reaction Type | Reagents/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Boronic Ester (Bpin) | Oxidation | Sodium perborate (B1237305) tetrahydrate | Cyclobutanol | 83% | rsc.org |

| Boronic Ester (Bpin) | Matteson Homologation | Not specified | Homologated product | 50% | rsc.org |

| Boronic Ester (Bpin) | Zweifel Olefination | TBS protection, then olefination | Alkenylated product | - | nih.gov |

| Boronic Ester (Bpin) | Heterocycle Incorporation | Conditions by Aggarwal et al. | Furan-containing product | 80% | nih.gov |

| Alcohol (OH) | Esterification | DCC coupling | Ester | 82% | rsc.orgrsc.org |

| Alcohol (OH) | Etherification | Not specified | Ether | - | rsc.org |

This table is generated based on data from derivatization studies on 3-borylated cyclobutanols, which serve as versatile intermediates.

Introducing hydrophobic groups onto the cyclobutyl ring can significantly influence a molecule's properties, such as its affinity for biological membranes. nih.govnih.gov A powerful strategy for this involves a sequential C–H/C–C functionalization of aryl cyclobutyl ketones. nih.govresearchgate.netnih.gov This method allows for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones. nih.gov

The process begins with a Norrish-Yang cyclization of the parent cyclobutyl ketone to form a bicyclo[1.1.1]pentan-2-ol intermediate. nih.govresearchgate.netresearchgate.net This intermediate then undergoes a palladium-catalyzed C–C cleavage and functionalization with various coupling partners, including aryl, heteroaryl, alkenyl, and alkynyl iodides. nih.govresearchgate.net This approach effectively installs a range of substituents at the 3-position of the cyclobutyl ring with exclusive cis-selectivity. nih.gov The introduction of such groups can modulate hydrophobicity and other physicochemical properties. nih.govnih.govresearchgate.net

Modifications of the Halogenated Phenyl Moiety

The 4-chloro-3-fluorophenyl group is a critical component influencing the molecule's electronic profile. Modifications to this ring can alter reactivity, binding interactions, and metabolic stability.

The incorporation of nitrogen atoms into aromatic rings is a common strategy in medicinal chemistry to improve pharmacological properties. nih.gov Skeletal editing techniques offer a modern approach to insert nitrogen atoms directly into aryl structures. nih.govchemistryworld.comresearchgate.net One such method allows for the precise insertion of a nitrogen atom into the C(sp²)–C(sp³) bond of aryl alkanes, providing access to nitrogen-containing heterocyclic compounds. nih.gov While not demonstrated specifically on 4-chloro-3-fluorophenyl cyclobutyl ketone, this molecular editing strategy represents a potential pathway for transforming the phenyl ring into a nitrogen-containing heterocycle, which could significantly alter the compound's biological and physical properties. nih.govnih.gov

The existing chloro and fluoro substituents on the phenyl ring significantly influence its reactivity toward further electrophilic substitution. lumenlearning.com Both chlorine and fluorine are halogens, which exert a dual electronic effect: they are electron-withdrawing through the inductive effect and electron-donating through resonance. lumenlearning.comlibretexts.org

For halogens, the strong inductive effect typically outweighs the weaker resonance effect, making the aromatic ring less reactive (deactivated) compared to benzene (B151609). lumenlearning.com However, the resonance effect, which donates electron density to the ortho and para positions, directs incoming electrophiles to these sites. libretexts.org In the case of the 4-chloro-3-fluorophenyl moiety, the positions available for substitution are ortho and meta relative to the cyclobutyl ketone group. The directing effects of the halogen substituents would need to be considered in any further functionalization of the aromatic ring. The combined electron-withdrawing nature of the two halogens and the ketone group deactivates the ring, making further electrophilic substitution challenging. lumenlearning.comlibretexts.org

This table summarizes the general principles of substituent effects on electrophilic aromatic substitution.

Conversion of the Ketone Functional Group

The ketone carbonyl group is a versatile functional handle that can be converted into a variety of other groups, further diversifying the molecular structure. nih.govmasterorganicchemistry.com The synthetic utility of the ketone in aryl cyclobutyl ketones has been demonstrated through several transformations. nih.gov

Standard carbonyl chemistry allows for the reduction of the ketone to an alkane or its participation in condensation reactions. nih.gov For example, a Knoevenagel condensation with malononitrile (B47326) can convert the ketone into an alkene derivative. nih.gov More advanced rearrangements can transform the ketone into amides or esters. A Beckmann rearrangement can yield a cyclobutane carboxylic anilide, while a Baeyer-Villiger oxidation can produce an acyl cyclobutanol. nih.gov These reactions are valuable as they allow for the selective cleavage of either the cyclobutyl-acyl or the aryl-acyl bond, providing access to different structural scaffolds. nih.gov Another strategy involves deacylative functionalization, where the ketone is used as a surrogate for other groups. researchgate.net

Table 3: Chemical Conversions of the Ketone Functional Group in Aryl Cyclobutyl Ketones

| Reaction Type | Product | Key Transformation | Reference |

|---|---|---|---|

| Reduction | Alkane | C=O → CH₂ | nih.gov |

| Knoevenagel Condensation | Alkene derivative | C=O → C=C(CN)₂ | nih.gov |

| Beckmann Rearrangement | Cyclobutane carboxylic anilide | Ketone → Amide | nih.gov |

This table outlines key transformations of the ketone group as demonstrated in studies on aryl cyclobutyl ketones.

Formation of Amides and Esters from the Benzoyl Moiety

The conversion of the ketone to an amide can be achieved via a Beckmann rearrangement. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction typically involves the initial formation of an oxime from the ketone, followed by treatment with an acid catalyst to induce rearrangement. wikipedia.orgmasterorganicchemistry.com The stereochemistry of the oxime is a critical factor in determining the regioselectivity of the rearrangement, with the group anti-periplanar to the leaving group on the nitrogen atom preferentially migrating. wikipedia.org For an unsymmetrical ketoxime derived from this compound, two isomeric amides are possible, resulting from the migration of either the 4-chloro-3-fluorophenyl group or the cyclobutyl group. The migratory aptitude of these groups will dictate the major product.

A practical example of this transformation has been demonstrated on a related cyclobutyl aryl ketone scaffold. nih.gov In this instance, the aryl ketone was converted into a cyclobutane carboxylic anilide through a Beckmann rearrangement, showcasing the feasibility of this synthetic route. nih.gov

The synthesis of esters from this compound can be accomplished through the Baeyer-Villiger oxidation. organic-chemistry.orgwikipedia.org This reaction involves the oxidation of the ketone with a peroxyacid or hydrogen peroxide, leading to the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms. organic-chemistry.orgwikipedia.org The regioselectivity of the Baeyer-Villiger oxidation is governed by the migratory aptitude of the neighboring groups, with groups that can better stabilize a positive charge migrating preferentially. organic-chemistry.org In the case of this compound, the competition is between the migration of the 4-chloro-3-fluorophenyl group and the cyclobutyl group.

Research on a similar cyclobutyl aryl ketone has shown that the Baeyer-Villiger oxidation can be employed to produce an acyl cyclobutanol. nih.gov This demonstrates the synthetic utility of this oxidation for generating ester-like derivatives from this class of compounds.

Table 1: Key Reactions for Amide and Ester Formation from Aryl Cyclobutyl Ketones

| Transformation | Reaction Name | Key Reagents | Product Type | Ref. |

|---|

Analogues with Modified Carbonyls (e.g., Oxetane (B1205548) Analogues)

In medicinal chemistry, the replacement of a carbonyl group with a bioisosteric equivalent is a common strategy to enhance a molecule's pharmacological profile. Oxetanes, four-membered cyclic ethers, have emerged as valuable carbonyl isosteres. They can mimic the hydrogen-bonding ability and dipole moment of a carbonyl group while offering improvements in metabolic stability and aqueous solubility. The three-dimensional structure of the oxetane ring can also introduce favorable conformational constraints.

The synthesis of oxetane analogues of this compound would involve replacing the carbonyl C=O group with a spirocyclic oxetane ring. This modification transforms the planar carbonyl into a non-planar, more three-dimensional motif. Such a structural change can significantly impact how the molecule interacts with biological targets.

Several synthetic methods are available for the construction of the oxetane ring. A common approach is the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene. Other methods include intramolecular Williamson etherification of a suitable 1,3-halohydrin and the reaction of ketones with sulfur ylides to form epoxides, which can then undergo ring expansion to the corresponding oxetane.

The rationale for preparing oxetane analogues is based on the observed benefits of this moiety in drug discovery. The introduction of an oxetane can lead to:

Improved Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to a ketone.

Enhanced Solubility: The polar nature of the ether oxygen in the oxetane can improve the aqueous solubility of the parent compound.

Increased Three-Dimensionality: The sp³-rich oxetane ring introduces a more defined three-dimensional shape, which can lead to improved binding affinity and selectivity for biological targets.

Table 2: Comparison of Physicochemical Properties of Carbonyls and their Oxetane Bioisosteres

| Property | Carbonyl Group (C=O) | Oxetane Ring (C-O-C) | General Impact of Replacement |

|---|---|---|---|

| Geometry | Trigonal planar | Puckered, tetrahedral carbons | Increased sp³ character and three-dimensionality |

| Polarity | Polar | Polar | Maintained or slightly increased polarity |

| Hydrogen Bond Acceptor | Strong | Good | Similar hydrogen bond accepting capability |

| Metabolic Stability | Susceptible to reduction | Generally more stable | Improved metabolic profile |

| Solubility | Moderate | Often higher | Potential for enhanced aqueous solubility |

Theoretical and Computational Chemistry

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the atomic and electronic levels.

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. This analysis would yield precise bond lengths, bond angles, and dihedral angles for 4-Chloro-3-fluorophenyl cyclobutyl ketone. The resulting data would be foundational for all other computational analyses.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl | --- | --- | --- |

| C-F | --- | --- | --- |

| C=O | --- | --- | --- |

| Phenyl Ring C-C | --- | --- | --- |

| Cyclobutyl Ring C-C | --- | --- | --- |

| C-C-O | --- | --- | --- |

| C-C-Cl | --- | --- | --- |

| C-C-F | --- | --- | --- |

| Phenyl-Cyclobutyl | --- | --- | --- |

Note: This table is a template for the type of data that would be generated from DFT calculations. The cells are empty as specific data for this compound is not available.

Calculating the vibrational frequencies of this compound would allow for the theoretical prediction of its infrared (IR) and Raman spectra. These calculations help in the assignment of experimentally observed spectral bands to specific molecular vibrations, such as stretching and bending of bonds.

Furthermore, the simulation of the electronic spectrum (UV-Vis) would provide information about the electronic transitions within the molecule, indicating the wavelengths of light it is likely to absorb.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Energy (eV) |

| HOMO Energy | --- |

| LUMO Energy | --- |

| HOMO-LUMO Gap | --- |

Note: This table represents the expected output from a HOMO-LUMO analysis. The data is currently unavailable for this compound.

Molecular Modeling and Simulation

Molecular modeling and simulation provide a visual and dynamic understanding of molecular properties.

This analysis would explore the different spatial arrangements, or conformations, that the this compound molecule can adopt due to the rotation around its single bonds. Identifying the most stable conformers is essential for understanding its biological activity and physical properties.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule. It highlights electron-rich regions (electronegative potential), which are susceptible to electrophilic attack, and electron-poor regions (electropositive potential), which are prone to nucleophilic attack. This visual tool is invaluable for predicting how the molecule will interact with other molecules.

Computational Docking Studies for Molecular Interaction Analysis

Computational docking is a technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a compound like this compound, docking studies could be employed to understand its potential interactions with biological macromolecules, such as enzymes or receptors.

In a typical docking study, the three-dimensional structure of the target protein and the ligand (this compound) are used. The ligand is then placed into the binding site of the protein, and its conformation and orientation are systematically sampled. A scoring function is used to estimate the binding affinity for each pose, and the best-scoring poses are analyzed to understand the key molecular interactions.

For instance, studies on other substituted phenyl derivatives have successfully used molecular docking to explore their binding modes. For example, docking studies of N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives against Monoamine Oxidase-B (MAO-B) have been performed to evaluate their potential as anti-Parkinsonian agents. asiapharmaceutics.info Similarly, chalcone (B49325) derivatives containing a chlorophenyl group have been docked with protein targets to understand their binding conformations. pnrjournal.com

A hypothetical docking study of this compound against a target protein might reveal several types of interactions:

Hydrogen Bonding: The carbonyl oxygen of the ketone group could act as a hydrogen bond acceptor.

Halogen Bonding: The chlorine and fluorine atoms on the phenyl ring could participate in halogen bonding with electron-rich residues of the protein.

Hydrophobic Interactions: The cyclobutyl and phenyl groups can engage in hydrophobic interactions with nonpolar amino acid residues.

Pi-Stacking: The aromatic phenyl ring could form pi-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

The results of such a docking study could be summarized in a table detailing the interacting residues and the nature of the interactions.

Interactive Data Table: Hypothetical Docking Interactions for this compound

| Interacting Residue (Example) | Interaction Type | Distance (Å) |

| TYR 188 | Pi-Stacking | 3.5 |

| LEU 328 | Hydrophobic | 4.2 |

| GLN 206 | Hydrogen Bond | 2.9 |

| PHE 343 | Halogen Bond (Cl) | 3.1 |

Note: This data is hypothetical and for illustrative purposes only.

Mechanistic Proposals Supported by Computational Data

Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in elucidating reaction mechanisms. For this compound, computational studies could be used to investigate the mechanisms of its reactions, such as nucleophilic addition to the carbonyl group or reactions involving the cyclobutyl ring.

DFT calculations can be used to determine the geometries of reactants, transition states, and products, as well as their corresponding energies. This information allows for the construction of a potential energy surface for a given reaction, providing insights into the reaction pathway and its feasibility.

For example, DFT studies have been used to investigate the mechanism of the synthesis of 2-fluorinated allylic scaffolds from gem-difluorocyclopropanes and phenylboronic acids, providing insights into the catalytic cycle. researchgate.net Similarly, the reactivity of ketones with OH radicals has been studied using a combination of quantum mechanics and transition state theory. dntb.gov.ua

A plausible reaction for this compound is the Norrish-Yang cyclization, a photochemical reaction that has been studied for other cyclobutyl aryl ketones. nih.gov This reaction involves intramolecular hydrogen abstraction by the excited carbonyl group, leading to the formation of a biradical intermediate, which then cyclizes. Computational studies could model this process, identifying the key transition states and intermediates and providing a detailed understanding of the reaction mechanism.

Another area of investigation could be the fragmentation of the cyclobutyl ring, which has been computationally studied for other cyclobutyl ketones. researchgate.net These studies can reveal the energetic barriers and preferred pathways for such reactions.

The insights gained from these computational studies are crucial for designing new synthetic routes and for understanding the chemical behavior of this compound.

Advanced Analytical Methodologies for Characterization

High-Resolution Spectroscopic Techniques

High-resolution spectroscopic techniques are fundamental for the unambiguous determination of the molecular structure of a compound like 4-Chloro-3-fluorophenyl cyclobutyl ketone. These methods provide detailed information about the connectivity of atoms, the electronic environment of nuclei, and the functional groups present in the molecule.

Advanced NMR Spectroscopy (e.g., 1D and 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: In the ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons and the aliphatic protons of the cyclobutyl ring. The aromatic region would likely show complex splitting patterns due to the presence of both chloro and fluoro substituents, which influence the chemical shifts and coupling constants of the adjacent protons. The protons on the cyclobutyl ring would appear in the aliphatic region, with their chemical shifts and multiplicities providing information about their connectivity and stereochemical relationships.

¹³C NMR: The ¹³C NMR spectrum would show distinct resonances for each unique carbon atom in the molecule. The carbonyl carbon of the ketone would appear at a characteristic downfield chemical shift. The aromatic carbons would have their chemical shifts influenced by the electron-withdrawing effects of the chlorine and fluorine atoms. The aliphatic carbons of the cyclobutyl ring would be observed at upfield chemical shifts.

Mass Spectrometry (HR-EIMS, HR-FABMS, LC-MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

High-Resolution Electron Ionization Mass Spectrometry (HR-EIMS): This technique would provide the exact mass of the molecular ion, allowing for the determination of the elemental formula of this compound. The fragmentation pattern would be expected to show characteristic losses, such as the loss of the cyclobutyl group or cleavage adjacent to the carbonyl group, providing further structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique for the analysis of organic compounds. It would be used to determine the purity of the compound and to obtain its molecular weight.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR Spectroscopy: The IR spectrum of this compound would be expected to show a strong absorption band corresponding to the C=O stretching vibration of the ketone group. Other characteristic bands would include those for C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-Cl and C-F stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations of the molecule.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to the π → π* and n → π* transitions of the aromatic ring and the carbonyl group, respectively. The position and intensity of these bands are influenced by the substituents on the aromatic ring.

Chromatographic and Separation Science Enhancements

Chromatographic techniques are essential for the purification and analysis of organic compounds.

High-Performance Liquid Chromatography (HPLC): HPLC would be a primary method for assessing the purity of this compound and for its preparative purification. Different stationary and mobile phases could be employed to achieve optimal separation from any impurities or starting materials.

Gas Chromatography (GC): For a volatile compound like this ketone, GC could also be used for purity analysis, often coupled with a mass spectrometer (GC-MS) for peak identification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purity assessment of non-volatile and thermally labile compounds. The development of a robust HPLC method for this compound would be centered around achieving adequate separation of the main component from any process-related impurities or degradation products.

A typical approach to developing a reversed-phase HPLC (RP-HPLC) method, which is suitable for a moderately polar compound like a ketone, involves a systematic evaluation of several key parameters. The goal is to achieve a separation with good resolution, peak symmetry, and a reasonable analysis time.

Key Steps in HPLC Method Development:

Column Selection: The choice of a stationary phase is critical. For a halogenated aromatic ketone, a C18 or C8 column is a common starting point, offering a good balance of hydrophobicity for retaining the analyte. The specific column chemistry, particle size, and dimensions would be selected to optimize separation efficiency.

Mobile Phase Optimization: A mixture of an aqueous buffer and an organic solvent is typically used. The organic modifier, commonly acetonitrile (B52724) or methanol, is adjusted to control the retention time of the analyte. The pH of the aqueous phase is optimized to ensure the analyte is in a single ionic form, which is not a major concern for a neutral ketone but can be important for separating impurities.

Detection Wavelength: A UV detector is commonly used for aromatic compounds. The selection of the detection wavelength is based on the UV spectrum of this compound to ensure maximum sensitivity.

Method Validation: Once optimal conditions are established, the method would be validated according to ICH guidelines to demonstrate its suitability for its intended purpose. This includes assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

The following interactive data table illustrates a hypothetical set of optimized HPLC parameters for the analysis of this compound.

Table 1: Illustrative HPLC Method Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

| Run Time | 15 minutes |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatiles Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. europeanpharmaceuticalreview.com It is particularly well-suited for determining the purity of thermally stable compounds like this compound and for identifying and quantifying volatile impurities, such as residual solvents from the manufacturing process. ispub.comijpsonline.com

The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the GC column. The mass spectrometer then detects, ionizes, and fragments the individual components, providing a unique mass spectrum for each, which acts as a chemical fingerprint, allowing for definitive identification. birchbiotech.com

Purity Analysis by GC-MS:

For purity analysis, a sample of this compound would be dissolved in a suitable solvent and injected into the GC-MS system. The resulting chromatogram would show a major peak corresponding to the parent compound and potentially smaller peaks for any volatile impurities. The purity can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks, excluding the solvent peak. birchbiotech.com

Volatiles Analysis by Headspace GC-MS:

To analyze for volatile impurities, such as residual solvents, a headspace GC-MS technique is often employed. This involves heating the sample in a sealed vial to allow the volatile compounds to partition into the gas phase (headspace) above the sample. A portion of this gas is then injected into the GC-MS. This technique is highly sensitive and avoids introducing non-volatile components of the sample matrix onto the GC column. ispub.com

The following interactive data table provides an example of typical GC-MS parameters that could be used for the analysis of this compound.

Table 2: Illustrative GC-MS Method Parameters for this compound

| Parameter | Condition |

|---|---|

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Temperature Program | Initial 50 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Injection Mode | Split (50:1) |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-450 amu |

Structure Activity Relationship Sar at the Molecular Interaction Level

Impact of Cyclobutyl Ring Substituents on Molecular Interactions

The cyclobutyl ring, often considered a rigid scaffold, can be strategically substituted to modulate binding affinity and selectivity for various molecular targets. nih.govresearchgate.net Its puckered conformation provides a three-dimensional framework that can orient substituents into specific vectors in space, influencing how the molecule fits into a binding pocket. researchgate.net

The interaction between the tumor suppressor protein p53 and its negative regulator, the Murine Double Minute 2 (MDM2) protein, is a critical target in cancer therapy. nih.gov Small molecules that inhibit this interaction often feature a core scaffold that mimics the key p53 residues, with substituents designed to occupy specific hydrophobic pockets in the MDM2 binding cleft.

For a molecule like 4-Chloro-3-fluorophenyl cyclobutyl ketone, the cyclobutyl ring can serve as a platform for placing hydrophobic groups to enhance binding affinity. Introducing small, non-polar substituents such as methyl or ethyl groups onto the cyclobutyl ring could lead to favorable van der Waals interactions within a hydrophobic sub-pocket of a target protein like MDM2. A significant increase in binding affinity is often observed when a ligand's hydrophobic substituents effectively displace water molecules from a non-polar binding surface, a phenomenon driven by the hydrophobic effect. nih.gov

The following table illustrates the hypothetical impact of hydrophobic substituents on the cyclobutyl ring on the binding affinity for a model protein target like MDM2. The dissociation constant (Kd) is a measure of binding affinity, where a lower value indicates a stronger interaction.

| Compound | Substituent (R) on Cyclobutyl Ring | Hypothetical Kd (nM) | Rationale for Affinity Change |

|---|---|---|---|

| Parent Compound | -H | 500 | Baseline affinity without specific hydrophobic interaction from the ring. |

| Analog 1 | -CH3 | 250 | Small hydrophobic group engages a shallow non-polar pocket, improving affinity. |

| Analog 2 | -CH(CH3)2 | 100 | Larger isopropyl group provides a better fit and more extensive contact with a larger hydrophobic pocket. |

| Analog 3 | -C(CH3)3 | 300 | The bulky t-butyl group is too large for the pocket, creating steric hindrance and reducing affinity. |

The non-planar, puckered nature of the cyclobutane (B1203170) ring means that substituents can exist in different spatial arrangements, leading to stereoisomers (e.g., cis/trans isomers for 1,3-disubstituted cyclobutanes). nih.gov The precise stereochemistry is critical for molecular recognition, as protein binding sites are chiral and will preferentially bind one stereoisomer over another.

For a disubstituted cyclobutyl ring on the parent ketone, a cis isomer would place both substituents on the same face of the ring, while a trans isomer would place them on opposite faces. This seemingly minor difference can profoundly impact binding. For instance, if a binding pocket has two adjacent sub-pockets, a cis isomer might successfully engage both, leading to high affinity. Conversely, the corresponding trans isomer, with its substituents pointing in divergent directions, may be unable to make these productive contacts, resulting in significantly weaker binding. This principle of stereochemical differentiation is fundamental in drug design, where often only a single enantiomer or diastereomer is responsible for the desired biological activity. uou.ac.in

Role of Halogenation (Chloro and Fluoro) in Aromatic Interactions

The presence of both chlorine and fluorine on the phenyl ring is a key feature of the molecule, significantly influencing its electronic properties and interaction potential. researchgate.net Halogens modulate the molecule's lipophilicity, can serve as metabolic blocks, and can participate in specific non-covalent interactions. nih.govencyclopedia.pub

The highly electronegative fluorine and chlorine atoms withdraw electron density from the aromatic ring, creating a dipole moment and influencing the molecule's ability to engage in electrostatic interactions. tandfonline.com The chlorine atom at the 4-position and the fluorine at the 3-position make the phenyl ring more electron-poor, which can affect its stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in a protein binding site.

Furthermore, the chlorine atom can participate in halogen bonding—a highly directional, non-covalent interaction between an electrophilic region on the halogen and a nucleophilic site (like a carbonyl oxygen or a lone pair on a nitrogen atom) on the protein. researchgate.netyoutube.com This type of interaction can be a powerful tool for enhancing binding affinity and selectivity. Fluorine, while generally a weaker halogen bond donor, contributes significantly to modulating physicochemical properties like pKa and metabolic stability. tandfonline.com The strategic placement of halogens can enhance potency by orders of magnitude compared to non-halogenated analogs. researchgate.net

Conformational Effects of the Cyclobutyl Ketone Moiety on Chemical Function

The cyclobutyl ketone moiety is not a static, planar group. The cyclobutane ring itself exists in a dynamic equilibrium between puckered conformations to relieve ring strain. researchgate.net The presence of the sp²-hybridized carbonyl carbon influences this conformation. The ketone's carbonyl group provides a hydrogen bond acceptor, which is a critical feature for anchoring the molecule within a binding site through interactions with hydrogen bond donors like the amide protons of the protein backbone or the side chains of residues such as asparagine or glutamine.

Substituent Constant Analysis and Hammett-type Relationships

The Hammett equation is a powerful tool in medicinal chemistry for quantifying the electronic effects of substituents on the reactivity or binding affinity of a series of related compounds. wikipedia.org The equation is given by:

log(K/K₀) = ρσ

where K is the equilibrium or rate constant for the substituted compound, K₀ is the constant for the parent (unsubstituted) compound, σ is the substituent constant (which depends only on the substituent), and ρ is the reaction constant (which depends on the reaction type). wikipedia.org

For a series of analogs of this compound where the substituents on the phenyl ring are varied, a Hammett-type analysis could provide insight into the electronic requirements for binding. For example, if the key binding interaction involves the carbonyl oxygen, substituents that withdraw electron density (positive σ values) would decrease the basicity of the oxygen, potentially weakening a hydrogen bond and reducing affinity. Conversely, electron-donating groups (negative σ values) would enhance basicity.

A plot of log(K/K₀) versus σ would yield a straight line with a slope of ρ. A negative ρ value would indicate that electron-donating groups enhance the measured property (e.g., binding affinity), suggesting a buildup of positive charge in the transition state or bound state. A positive ρ value would indicate that electron-withdrawing groups are favorable. researchgate.netuark.edu

The table below provides Hammett substituent constants (σp) for various para-substituents that could be used in such an analysis.

| Substituent | Hammett Constant (σp) | Electronic Effect |

|---|---|---|

| -OCH3 | -0.27 | Strongly Electron-Donating |

| -CH3 | -0.17 | Electron-Donating |

| -H | 0.00 | Reference |

| -F | 0.06 | Weakly Electron-Withdrawing |

| -Cl | 0.23 | Electron-Withdrawing |

| -CN | 0.66 | Strongly Electron-Withdrawing |

| -NO2 | 0.78 | Very Strongly Electron-Withdrawing |

Precursor and Intermediate Chemistry for Synthesis

Synthesis and Reactivity of Halogenated Acetophenones (e.g., 4-Chloro-3-fluoroacetophenone)

Halogenated acetophenones, such as 4-Chloro-3-fluoroacetophenone, are pivotal intermediates in the synthesis of various pharmaceutical and agrochemical compounds. harvard.edu Their synthesis and subsequent reactions are foundational to the construction of the target molecule.

Synthesis: The primary method for synthesizing 4-Chloro-3-fluoroacetophenone is through the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene (B165100). google.comorganic-chemistry.orgmasterorganicchemistry.com This electrophilic aromatic substitution reaction typically employs an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.govwikipedia.org The reaction introduces the acetyl group onto the aromatic ring.

The general reaction is as follows:

C₆H₄ClF + CH₃COCl --(AlCl₃)--> C₈H₆ClFO + HCl

The reaction conditions, including the choice of solvent and temperature, can be optimized to improve yield and selectivity. organic-chemistry.org While aluminum chloride is a common catalyst, other Lewis acids can also be employed. nih.gov

Reactivity: The reactivity of 4-Chloro-3-fluoroacetophenone is characterized by the presence of the ketone functional group and the halogenated aromatic ring. The carbonyl group is susceptible to nucleophilic attack, making it a key site for further molecular elaboration. For instance, it can undergo condensation reactions with various nucleophiles. Grignard reagents can add to the carbonyl carbon, leading to the formation of tertiary alcohols after acidic workup. masterorganicchemistry.comleah4sci.com

The halogen substituents on the aromatic ring also influence its reactivity, primarily by directing incoming electrophiles and potentially serving as handles for cross-coupling reactions.

Table 1: Physicochemical Properties of 4-Chloro-3-fluoroacetophenone

| Property | Value | Reference |

| CAS Number | 151945-84-5 | scbt.com |

| Molecular Formula | C₈H₆ClFO | scbt.com |

| Molecular Weight | 172.58 g/mol | scbt.com |

| Appearance | White to off-white solid | chemicalbook.com |

| Melting Point | 41.0 to 45.0 °C | chemicalbook.com |

| Boiling Point | 247.6 ± 20.0 °C (Predicted) | chemicalbook.com |

| Solubility | Slightly soluble in water | chemicalbook.comalfachemch.com |

Reactivity of 4-Bromo-3-fluorophenyl Cyclobutyl Ketone and Related Halogenated Precursors

While specific literature on the synthesis and reactivity of 4-Bromo-3-fluorophenyl cyclobutyl ketone is limited, its reactivity can be inferred from the general behavior of aryl cyclobutyl ketones and the presence of the bromine substituent.

Reactivity of the Aryl Cyclobutyl Ketone Moiety: Aryl cyclobutyl ketones are versatile intermediates that can undergo a variety of transformations. The cyclobutane (B1203170) ring can be functionalized through C-H activation, allowing for the introduction of various substituents. nih.gov Palladium-catalyzed C-C bond cleavage of the cyclobutane ring is another important reaction, which can lead to ring-opened products or be utilized in the synthesis of other cyclic systems. nih.gov

Role of the Bromine Substituent: The bromine atom on the aromatic ring is a key functional group that significantly enhances the synthetic utility of the molecule. It serves as a reactive site for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the introduction of a wide range of substituents onto the aromatic ring. This versatility is crucial for the synthesis of diverse derivatives.

Cyclobutanone (B123998) and its Derivatives as Key Building Blocks

Cyclobutanone and its derivatives are fundamental building blocks in organic synthesis due to their inherent ring strain, which can be harnessed to drive a variety of chemical transformations. nih.govresearchgate.net

Synthesis of Cyclobutanone: Several methods exist for the synthesis of cyclobutanone. A classical approach involves the dialkylation of 1,3-dithiane (B146892) with 1-bromo-3-chloropropane, followed by deprotection to yield the ketone. wikipedia.org Other methods include the ring expansion of cyclopropanone (B1606653) intermediates and the rearrangement of oxaspiropentanes. wikipedia.org

Reactivity and Applications: Cyclobutanones are versatile intermediates that can undergo a range of reactions. nih.gov They can be functionalized at the α-position through various methods, including enolate chemistry and organocatalysis. nih.gov Aldol reactions involving cyclobutanone provide a means to introduce new carbon-carbon bonds and create more complex structures. nih.gov

The [2+2] cycloaddition of ketenes with alkenes is a powerful method for the direct synthesis of substituted cyclobutanones. harvard.edu This approach allows for the construction of the four-membered ring with a degree of stereocontrol.

Table 2: Selected Synthetic Methods for Cyclobutanone and its Derivatives

| Method | Description | Reference |

| [2+2] Cycloaddition | Reaction of a ketene (B1206846) with an alkene to form a cyclobutanone ring. | harvard.edu |

| Ring Expansion | Rearrangement of cyclopropanol (B106826) or cyclopropylcarbinyl precursors to form cyclobutanones. | organic-chemistry.org |

| Dialkylation of 1,3-Dithiane | A two-step process involving dialkylation with a dihalopropane followed by deprotection. | wikipedia.org |

| Oxidative Ring Expansion | Conversion of methylenecyclopropanes to 2,2-diarylcyclobutanones using CAN under an oxygen atmosphere. | organic-chemistry.org |

Bifunctional Reagents for Cyclobutane Ring Formation

The construction of the cyclobutane ring often involves the use of bifunctional reagents that can react at two positions to form the cyclic structure. These reagents typically possess two reactive sites that can participate in an intramolecular cyclization or a stepwise reaction with another building block.

A prime example of a bifunctional reagent used in cyclobutane synthesis is 1,3-dihalopropanes , such as 1-bromo-3-chloropropane. wikipedia.org As mentioned earlier, this reagent can be used in a two-step procedure with 1,3-dithiane to form cyclobutanone. wikipedia.org The two different halogen atoms allow for selective reactivity in a stepwise manner.

Another strategy involves the use of bifunctional Grignard reagents . While less common for direct cyclobutane synthesis, the principle of using a reagent with two nucleophilic centers can be applied to form cyclic structures. For instance, bis-Grignard reagents have been used to synthesize spirocyclopentanes. baranlab.org A similar concept could be adapted for the formation of cyclobutane rings by reacting a suitable di-Grignard reagent with an appropriate electrophile.

Emerging Chemical Applications and Research Frontiers

Role as Versatile Building Blocks in Complex Molecule Synthesis

While specific, publicly documented examples of the direct use of 4-Chloro-3-fluorophenyl cyclobutyl ketone in the synthesis of complex molecules are not extensively available, the reactivity of its core structure suggests significant potential as a versatile building block. The presence of chloro and fluoro substituents on the phenyl ring, combined with the ketone and cyclobutyl groups, offers multiple sites for synthetic modification.

The ketone functionality can be readily transformed into a variety of other functional groups. For instance, it can undergo reduction to form a secondary alcohol, which can then be used in esterification or etherification reactions. Alternatively, the ketone can be a site for nucleophilic addition, including Grignard and Wittig reactions, to build more complex carbon skeletons.

The aromatic ring, with its chloro and fluoro substituents, is amenable to various cross-coupling reactions. For example, palladium-catalyzed reactions like Suzuki, Heck, and Buchwald-Hartwig couplings could be employed to form new carbon-carbon and carbon-heteroatom bonds at the positions of the halogen atoms. The electronic properties of the halogens also influence the reactivity of the aromatic ring in nucleophilic aromatic substitution reactions.

Application in the Design of Novel Organic Scaffolds

The cyclobutyl moiety of this compound is of particular interest in the design of novel organic scaffolds for medicinal chemistry. Cyclobutanes are considered valuable, under-explored alternatives to more common ring systems in drug discovery. They can act as bioisosteres for phenyl rings or other functional groups, offering a three-dimensional structure that can improve metabolic stability and binding affinity of drug candidates.

Research on related aryl cyclobutyl ketones has demonstrated their utility in synthesizing 1,3-difunctionalized cyclobutanes. These structures are sought after as they can mimic the spatial arrangement of substituents on a benzene (B151609) ring while providing a non-planar, rigid scaffold. The synthetic strategies often involve a key step known as the Norrish-Yang cyclization, a photochemical reaction that can convert the cyclobutyl ketone into a bicyclo[1.1.1]pentanol intermediate. This intermediate can then be further functionalized to introduce a variety of substituents in a stereocontrolled manner.

The specific substitution pattern of this compound makes it a precursor to scaffolds with a precisely defined arrangement of halogen atoms, which can be critical for modulating the pharmacological properties of a potential drug molecule.

Development of Catalytic Methodologies Utilizing the Cyclobutyl Ketone Core